![molecular formula C16H20F3NO2 B1377840 N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 1375473-83-8](/img/structure/B1377840.png)
N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Übersicht
Beschreibung
N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a trifluoromethyl group, which imparts significant chemical stability and lipophilicity, making it of interest in various fields of chemical research and potential pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine typically involves a multi-step process:
Formation of the Spirocyclic Core: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decan core. This can be achieved through a cyclization reaction of appropriate diols with ketones under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The amine group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features and stability.
Industry: Used in the development of new materials with specific chemical properties, such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, potentially leading to inhibitory or modulatory effects. The spirocyclic structure may also contribute to its unique interaction with biological targets, affecting pathways involved in cellular signaling or metabolism.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-8-(methyl)-1,4-dioxaspiro[4.5]decan-8-amine: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical properties and biological activities.
N-benzyl-8-(chloromethyl)-1,4-dioxaspiro[4.5]decan-8-amine:
N-benzyl-8-(fluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine: Features a fluoromethyl group, offering a comparison in terms of stability and biological activity.
Uniqueness: N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine is unique due to the presence of the trifluoromethyl group, which imparts significant chemical stability and lipophilicity. This makes it particularly valuable in the development of compounds with enhanced pharmacokinetic properties and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c17-16(18,19)14(20-12-13-4-2-1-3-5-13)6-8-15(9-7-14)21-10-11-22-15/h1-5,20H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOGLVDUPMMZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C(F)(F)F)NCC3=CC=CC=C3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanol](/img/structure/B1377757.png)

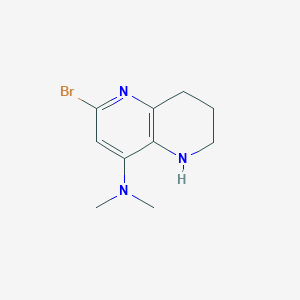
![2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377761.png)

methanol](/img/structure/B1377765.png)
![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)
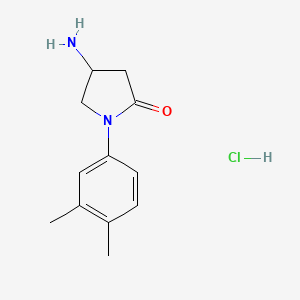
![3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrobromide](/img/structure/B1377769.png)
![3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377770.png)
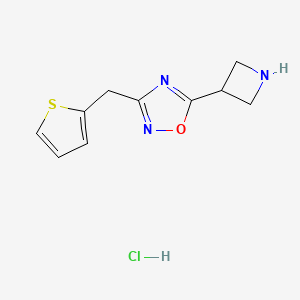
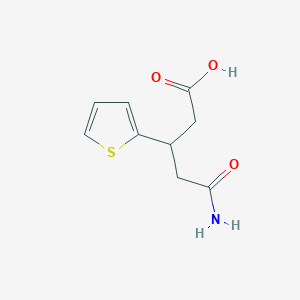
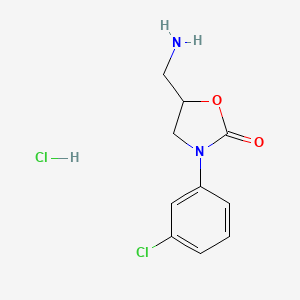
![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)
